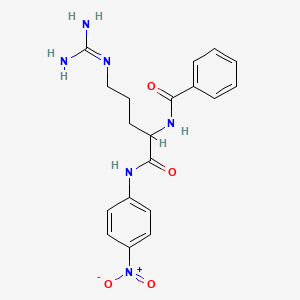
Benzoylarginine nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylarginine nitroanilide is a synthetic compound widely used as a chromogenic substrate in enzymatic assays. It is particularly known for its application in the study of proteolytic enzymes such as trypsin, amidase, and papain. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon hydrolysis, which can be detected through colorimetric analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoylarginine nitroanilide can be synthesized through a series of chemical reactions involving the coupling of benzoylarginine with p-nitroaniline. The process typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of arginine are protected to prevent unwanted reactions.
Coupling Reaction: The protected arginine is then coupled with benzoyl chloride to form benzoylarginine.
Deprotection: The protecting groups are removed to yield benzoylarginine.
Final Coupling: Benzoylarginine is then coupled with p-nitroaniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoylarginine nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline as a chromophore .
Common Reagents and Conditions
Enzymes: Trypsin, amidase, and papain are commonly used to catalyze the hydrolysis of this compound.
Buffers: Tris buffer and phosphate buffer are often used to maintain the pH during the reaction.
Temperature: The reactions are typically carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected through colorimetric analysis due to its distinct yellow color .
Applications De Recherche Scientifique
Benzoylarginine nitroanilide has a wide range of applications in scientific research:
Enzymatic Assays: It is extensively used as a substrate in assays to measure the activity of proteolytic enzymes such as trypsin and papain.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Biological Studies: It is employed in studies involving the characterization of enzyme kinetics and the investigation of enzyme-substrate interactions.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mécanisme D'action
The mechanism of action of benzoylarginine nitroanilide involves its hydrolysis by proteolytic enzymes. The enzymes cleave the bond between the arginine and p-nitroaniline moieties, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic environment for the hydrolysis to occur .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylarginine ethyl ester: Another substrate used in enzymatic assays but with different chromogenic properties.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: A similar compound with slight variations in its chemical structure and applications.
Uniqueness
Benzoylarginine nitroanilide is unique due to its high specificity for certain proteolytic enzymes and its ability to produce a distinct chromophore upon hydrolysis. This makes it an invaluable tool in enzymatic assays and research applications .
Propriétés
Numéro CAS |
911-76-2 |
|---|---|
Formule moléculaire |
C19H22N6O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22) |
Clé InChI |
RKDYKIHMFYAPMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Numéros CAS associés |
911-77-3 (mono-hydrochloride) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
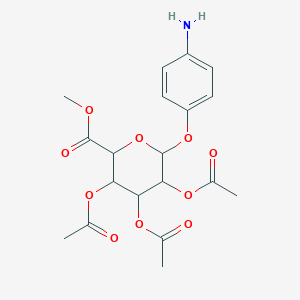
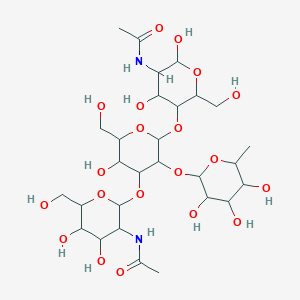
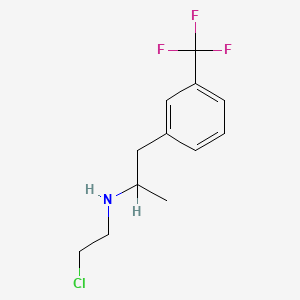

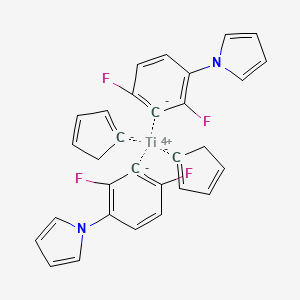
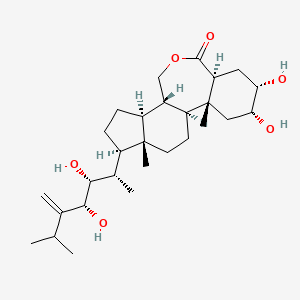
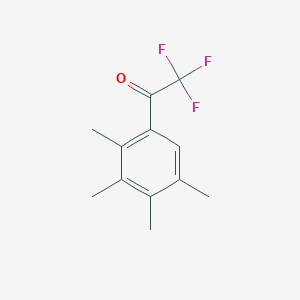

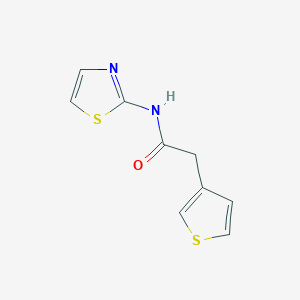
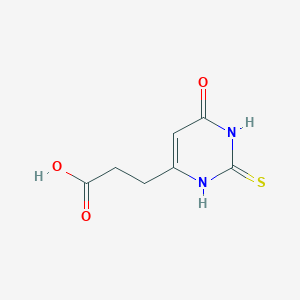
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)

